![molecular formula C65H86O20 B1201758 9,11,23,25,35,37,49,51-Octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone](/img/structure/B1201758.png)
9,11,23,25,35,37,49,51-Octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9,11,23,25,35,37,49,51-Octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone is a natural product found in Amycolatopsis orientalis with data available.
Scientific Research Applications
Crystal Structure and Stereochemistry
Research into complex organic molecules often involves determining their crystal structure and stereochemistry, which is crucial for understanding their chemical behavior and potential applications. For example, a study on a cyclic tetramer revealed its interesting saddle-like conformation and the relative stereochemistry of its ten stereogenic C atoms, highlighting the complexity and diversity of organic compound structures.
Macrocyclic Compounds
Macrocyclic compounds, which include large cyclic structures, have been synthesized and characterized for various applications. The synthesis of novel tetrakis [(4-(hydroxymethyl)-2,6-dimethoxyphenoxyl)] substituted metallophthalocyanines demonstrated their rich redox behavior and high electrocatalytic activity, suggesting potential in electrochemical and electrochromic applications.
Nanocomposite Materials
The incorporation of complex organic molecules into nanocomposite materials has been explored for enhancing their properties. For instance, the preparation of nickel ferrite-containing poly(organosiloxane) rubber nanocomposites involved the synthesis of specialized prepolymers, indicating the role of sophisticated organic molecules in developing materials with specific characteristics.
Photopolymerization and Organic Synthesis
The role of multivalent atom-containing amines in free radical photopolymerization under air was investigated, showcasing the application of complex organic compounds in initiating polymerization reactions efficiently, even in the presence of oxygen.
Synthesis and Functionalization
Derivatives of tetraphenylmethane and tetraphenylsilane have been synthesized as tetrahedral building blocks for molecular construction, underscoring the potential of complex organic compounds in creating sophisticated molecular architectures.
These studies illustrate the breadth of research into complex organic compounds and their applications, ranging from crystallography and materials science to polymer chemistry and molecular synthesis. While the exact compound mentioned might not be directly studied, the research on similar compounds provides a glimpse into the potential scientific applications of highly complex organic molecules.
References:
- (R. Bream et al., 2006)
- (İpek Günay et al., 2018)
- (강두환 et al., 2005)
- (M. El-Roz et al., 2010)
- (Jean-Hugues Fournier et al., 2003)
properties
Molecular Formula |
C65H86O20 |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
9,11,23,25,35,37,49,51-octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone |
InChI |
InChI=1S/C65H86O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,34-37,42-50,55-58,66-73,78-81H,21-24,28-31H2,1-9H3 |
InChI Key |
MVLBVZMWXZPUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)O)O)C)CO)C)O)O)C)C)CO)C)O)O)C)CO)C)O)O)C)C=C1CO |
synonyms |
quartromicin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



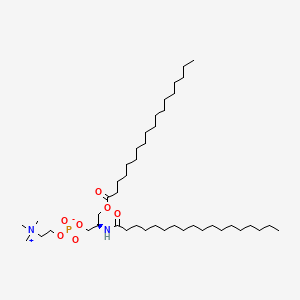

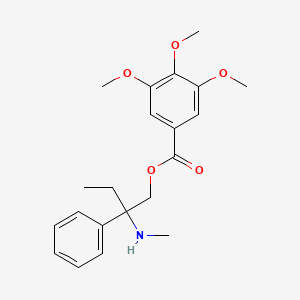
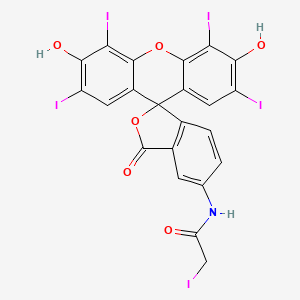

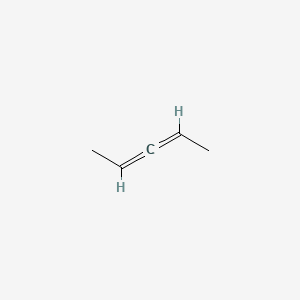
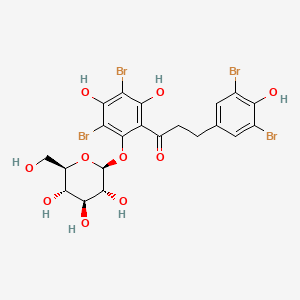
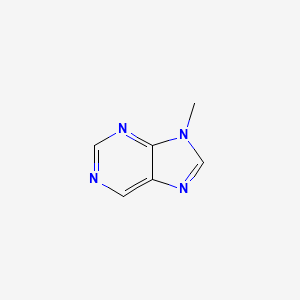



![N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)

![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)